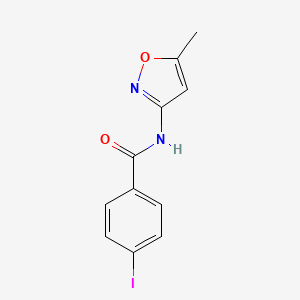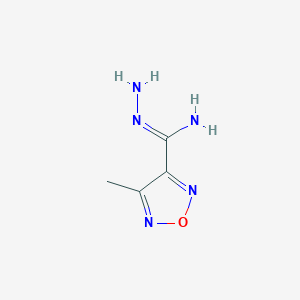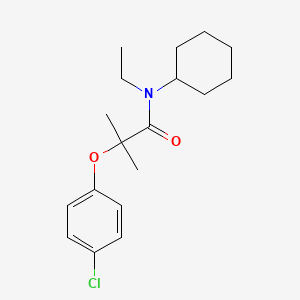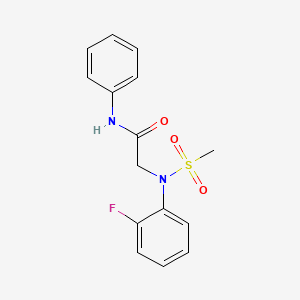
4-iodo-N-(5-methyl-3-isoxazolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as IMB-1 and is known for its unique chemical properties that make it useful in various research applications.
Applications De Recherche Scientifique
IMB-1 has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the development of new drugs for the treatment of various diseases. IMB-1 has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, IMB-1 has been shown to have potential as an antibacterial agent, with studies demonstrating its ability to inhibit the growth of various bacteria.
Mécanisme D'action
The mechanism of action of IMB-1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. Specifically, IMB-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, IMB-1 may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
IMB-1 has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer and antibacterial properties, IMB-1 has been shown to have anti-inflammatory effects. Studies have demonstrated that IMB-1 can reduce the production of inflammatory cytokines in cells, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of IMB-1 is its versatility in scientific research. It has been shown to have potential applications in a variety of areas, including drug development and disease research. Additionally, the synthesis of IMB-1 has been optimized to provide high yields and purity, making it a reliable compound for laboratory experiments.
However, there are also limitations to the use of IMB-1 in laboratory experiments. One of the primary limitations is its potential toxicity. While IMB-1 has been shown to have potential as an anticancer and antibacterial agent, it may also have toxic effects on healthy cells. Additionally, the mechanism of action of IMB-1 is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are many potential future directions for research on IMB-1. One area of research is in the development of new drugs based on the chemical structure of IMB-1. By modifying the chemical structure of IMB-1, researchers may be able to develop more potent and selective drugs for the treatment of various diseases.
Another area of research is in the study of the mechanism of action of IMB-1. By gaining a better understanding of how IMB-1 works at the molecular level, researchers may be able to develop new drugs with improved efficacy and fewer side effects.
Overall, IMB-1 is a promising compound for scientific research with potential applications in drug development, disease research, and other areas of study. While there are limitations to its use, ongoing research is likely to uncover new and exciting applications for this unique compound.
Méthodes De Synthèse
The synthesis of IMB-1 involves the reaction of 4-iodobenzoic acid with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of a coupling agent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain pure IMB-1. The synthesis of IMB-1 has been optimized to provide high yields and purity, making it a reliable compound for scientific research.
Propriétés
IUPAC Name |
4-iodo-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c1-7-6-10(14-16-7)13-11(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHIGJZDAPDDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)


![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)
![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)


![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)



![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)